molecular formula C12H16O5 B1204795 Pentyl 3,4,5-trihydroxybenzoate CAS No. 4568-93-8

Pentyl 3,4,5-trihydroxybenzoate

Cat. No.: B1204795
CAS No.: 4568-93-8
M. Wt: 240.25 g/mol
InChI Key: IIOADSXXVWNOSC-UHFFFAOYSA-N
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Description

Pentyl 3,4,5-trihydroxybenzoate, also known as pentyl gallate, is an ester derivative of gallic acid. It is a phenolic compound that is commonly found in various plants. This compound is known for its antioxidant properties and is used in various applications, including food preservation and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating gallic acid and pentanol in the presence of the catalyst, followed by purification steps to isolate the ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:

Mechanism of Action

The antioxidant properties of pentyl 3,4,5-trihydroxybenzoate are primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound can interact with various molecular targets, including enzymes and cellular components, to exert its protective effects. The pathways involved include the inhibition of oxidative stress and the modulation of signaling pathways related to inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trihydroxybenzoate (Methyl gallate)
  • Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate)
  • Propyl 3,4,5-trihydroxybenzoate (Propyl gallate)

Uniqueness

Pentyl 3,4,5-trihydroxybenzoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl gallates. This longer chain can influence its solubility, bioavailability, and interaction with biological membranes, potentially enhancing its antioxidant and therapeutic properties .

Properties

IUPAC Name

pentyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-2-3-4-5-17-12(16)8-6-9(13)11(15)10(14)7-8/h6-7,13-15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOADSXXVWNOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333159
Record name pentyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4568-93-8
Record name Pentyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4568-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name pentyl gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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